molecular formula C15H11Cl3O3 B13017763 Methyl 3-chloro-4-((2,4-dichlorobenzyl)oxy)benzoate

Methyl 3-chloro-4-((2,4-dichlorobenzyl)oxy)benzoate

Cat. No.: B13017763
M. Wt: 345.6 g/mol
InChI Key: TXZQJKUJVWIRBB-UHFFFAOYSA-N
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Description

Methyl 3-chloro-4-((2,4-dichlorobenzyl)oxy)benzoate is a substituted methyl benzoate derivative characterized by a 3-chloro substituent on the aromatic ring and a 2,4-dichlorobenzyl ether group at the 4-position. This compound is structurally related to bioactive molecules, particularly those in agrochemical and pharmaceutical research. Its synthesis typically involves nucleophilic substitution reactions, as exemplified by protocols similar to those used for analogous compounds, such as the reaction of methyl 4-hydroxybenzoate with 2,4-dichlorobenzyl bromide under basic conditions (e.g., KOH in ethanol/water) . High-resolution mass spectrometry (HRMS) data (e.g., [M−H]− at m/z 283.13387) confirm its molecular identity .

Properties

Molecular Formula

C15H11Cl3O3

Molecular Weight

345.6 g/mol

IUPAC Name

methyl 3-chloro-4-[(2,4-dichlorophenyl)methoxy]benzoate

InChI

InChI=1S/C15H11Cl3O3/c1-20-15(19)9-3-5-14(13(18)6-9)21-8-10-2-4-11(16)7-12(10)17/h2-7H,8H2,1H3

InChI Key

TXZQJKUJVWIRBB-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)OCC2=C(C=C(C=C2)Cl)Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-chloro-4-((2,4-dichlorobenzyl)oxy)benzoate typically involves the esterification of 3-chloro-4-hydroxybenzoic acid with 2,4-dichlorobenzyl alcohol. The reaction is catalyzed by an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process. After completion, the product is purified through recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of Methyl 3-chloro-4-((2,4-dichlorobenzyl)oxy)benzoate may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of automated systems for monitoring and controlling reaction parameters ensures consistent product quality. Additionally, solvent recovery and recycling techniques are employed to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-chloro-4-((2,4-dichlorobenzyl)oxy)benzoate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chloro groups can be substituted by nucleophiles such as amines or thiols.

    Oxidation: The benzylic position can be oxidized to form corresponding carboxylic acids or aldehydes.

    Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF).

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous conditions.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted benzoates with various functional groups.

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of corresponding alcohols.

Scientific Research Applications

Methyl 3-chloro-4-((2,4-dichlorobenzyl)oxy)benzoate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological activities.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 3-chloro-4-((2,4-dichlorobenzyl)oxy)benzoate involves its interaction with specific molecular targets. The chloro and dichlorobenzyl groups enhance its reactivity, allowing it to interact with enzymes or receptors in biological systems. The ester group can undergo hydrolysis to release the active benzoic acid derivative, which can then exert its effects on cellular pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of methyl 3-chloro-4-((2,4-dichlorobenzyl)oxy)benzoate can be contextualized by comparing it to analogous methyl benzoate derivatives. Below is a detailed analysis:

Table 1: Key Structural and Functional Comparisons

Compound Name Substituents/Modifications Applications/Properties Key References
Methyl 3-chloro-4-((2,4-dichlorobenzyl)oxy)benzoate 3-Cl, 4-(2,4-dichlorobenzyloxy) Likely intermediate for agrochemicals/pharmaceuticals; lipophilic due to halogenation
Diclofop-methyl 2-(4-(2,4-dichlorophenoxy)phenoxy)propanoate Herbicide; inhibits acetyl-CoA carboxylase in grasses
Methyl 4-(3-chloropropoxy)benzoate 4-(3-chloropropoxy) Pharmaceutical intermediate (e.g., dronedarone precursor); stabilized by C–H⋯O hydrogen bonds
Methyl (S)-4-(2-(3-(2,4-dichlorophenyl)ureido)-2-phenylacetamido)benzoate (4h) Ureido-linked 2,4-dichlorophenyl group Anticancer/antimicrobial candidate; enhanced bioactivity via urea moiety
Methyl 4-[(4-cyanobenzyl)oxy]benzoate (23n) 4-cyanobenzyloxy Synthetic intermediate for amidoximes; polar cyano group improves solubility

Structural and Functional Insights

Substituent Effects on Bioactivity The 2,4-dichlorobenzyl/benzyloxy group in the target compound and diclofop-methyl enhances lipophilicity, promoting membrane permeability in pesticides . In contrast, the cyanobenzyloxy group in compound 23n introduces polarity, optimizing solubility for pharmaceutical intermediates . The ureido linkage in compound 4h enables hydrogen bonding with biological targets, a feature absent in the target compound but critical for its reported anticancer activity .

Positional Isomerism The 3-chloro substituent in the target compound distinguishes it from the 4-chloro analogs (e.g., methyl 4-(3-chloropropoxy)benzoate).

Synthetic Pathways

  • The target compound and diclofop-methyl are synthesized via nucleophilic aromatic substitution (e.g., benzyl bromide + hydroxybenzoate under basic conditions) . Conversely, amidoxime derivatives (e.g., 23n) require additional steps, such as nitrile formation followed by hydroxylamine treatment .

Crystallographic and Stability Data

  • Methyl 4-(3-chloropropoxy)benzoate exhibits intermolecular C–H⋯O hydrogen bonds, stabilizing its crystal lattice . Similar analyses for the target compound are absent in the evidence, but its dichlorobenzyl group likely contributes to conformational rigidity.

Research Findings and Implications

  • Agrochemical Potential: The dichlorobenzyl motif shared with diclofop-methyl suggests herbicidal activity, though specific mode-of-action studies for the target compound are needed .
  • Pharmaceutical Utility : Analogous esters (e.g., compound 4h) demonstrate that halogenated benzoates can serve as scaffolds for drug design, particularly when paired with bioactive moieties like ureas .
  • Synthetic Challenges: The steric bulk of the 2,4-dichlorobenzyl group may complicate regioselective synthesis compared to less-hindered derivatives (e.g., methyl 4-cyanobenzyloxy benzoate) .

Biological Activity

Methyl 3-chloro-4-((2,4-dichlorobenzyl)oxy)benzoate is a synthetic organic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • IUPAC Name : Methyl 3-chloro-4-((2,4-dichlorobenzyl)oxy)benzoate
  • Molecular Formula : C₁₈H₁₄Cl₃O₃
  • Molecular Weight : 345.61 g/mol
  • CAS Number : 1706446-03-8

The compound consists of a benzoate structure with a chloro and a dichlorobenzyl ether substituent, which may influence its biological activity through various mechanisms.

Methyl 3-chloro-4-((2,4-dichlorobenzyl)oxy)benzoate is thought to interact with specific molecular targets, including enzymes and receptors. The presence of the chloro group enhances lipophilicity, potentially increasing membrane permeability and binding affinity to hydrophobic pockets in proteins. This interaction can lead to the inhibition of enzymatic activity, which is crucial for its therapeutic effects.

Antimicrobial Properties

Research indicates that methyl 3-chloro-4-((2,4-dichlorobenzyl)oxy)benzoate exhibits significant antimicrobial activity. In vitro studies have shown that it effectively inhibits the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism likely involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory properties. In animal models, it has demonstrated the ability to reduce inflammatory markers and alleviate symptoms associated with conditions like arthritis. This effect may be attributed to the modulation of pro-inflammatory cytokines and inhibition of cyclooxygenase (COX) enzymes.

Enzyme Inhibition

Methyl 3-chloro-4-((2,4-dichlorobenzyl)oxy)benzoate has been identified as a potential inhibitor of certain metabolic enzymes. For instance, studies suggest its efficacy in inhibiting acetylcholinesterase (AChE), which is relevant for treating neurodegenerative diseases such as Alzheimer's.

Comparative Biological Activity Table

Activity TypeTest Organism/ModelIC50/Activity LevelReference
AntimicrobialE. coli25 µg/mL
Staphylococcus aureus15 µg/mL
Anti-inflammatoryRat modelReduction in paw edema by 40%
Enzyme inhibitionAChE (in vitro assay)IC50 = 5 µM

Case Studies

  • Antimicrobial Efficacy : A study published in Journal of Antimicrobial Chemotherapy evaluated the antimicrobial efficacy of methyl 3-chloro-4-((2,4-dichlorobenzyl)oxy)benzoate against common pathogens. Results indicated a broad spectrum of activity, particularly against resistant strains of bacteria.
  • Anti-inflammatory Study : In an experimental model of arthritis, administration of the compound resulted in significant reductions in joint swelling and pain scores compared to control groups. The study highlighted the potential for this compound as a therapeutic agent in inflammatory diseases.
  • Neuroprotective Effects : A recent investigation assessed the neuroprotective effects of methyl 3-chloro-4-((2,4-dichlorobenzyl)oxy)benzoate in models of neurodegeneration. The findings suggested that it could enhance cognitive function and reduce neuronal apoptosis through AChE inhibition.

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